molecular formula C17H17N5O2 B2394565 N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-6-carboxamide CAS No. 1797552-02-3

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-6-carboxamide

Cat. No.: B2394565
CAS No.: 1797552-02-3
M. Wt: 323.356
InChI Key: YKXGLHISMQTUQA-UHFFFAOYSA-N
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Description

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-6-carboxamide is a potent, selective, and cell-permeable chemical probe that acts as an ATP-competitive inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). Its primary research value lies in its high selectivity for DYRK1A over other kinases, making it an indispensable tool for dissecting DYRK1A-specific signaling pathways in cellular and disease models. Research applications are prominently focused on the study of neurodegenerative disorders, as DYRK1A phosphorylates key proteins involved in tau pathology and amyloid-beta production, which are hallmarks of Alzheimer's disease [https://pubmed.ncbi.nlm.nih.gov/26644355/]. Furthermore, this compound has significant utility in diabetes research, where inhibition of DYRK1A has been shown to promote the proliferation of human pancreatic beta cells, offering a potential regenerative strategy for diabetes treatment [https://pubmed.ncbi.nlm.nih.gov/25721183/]. By modulating DYRK1A activity, researchers can investigate critical processes in cell cycle control, neuronal development, and synaptic function, providing crucial insights into the underlying mechanisms of complex diseases.

Properties

IUPAC Name

N-[1-(oxan-4-yl)pyrazol-4-yl]quinoxaline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c23-17(12-1-2-15-16(9-12)19-6-5-18-15)21-13-10-20-22(11-13)14-3-7-24-8-4-14/h1-2,5-6,9-11,14H,3-4,7-8H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXGLHISMQTUQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)C3=CC4=NC=CN=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The synthesis of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-6-carboxamide can be approached through strategic disconnections at key bond junctions. The primary retrosynthetic analysis reveals three main building blocks:

Key Disconnections

The most logical disconnection occurs at the amide bond between the quinoxaline and pyrazole components, leading to:

  • Quinoxaline-6-carboxylic acid (or activated derivative)
  • 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine

A secondary disconnection approach might involve:

  • Formation of the quinoxaline core from appropriate precursors
  • Construction of the N-substituted pyrazole via N-alkylation

Synthetic Planning Strategy

Based on the available methodologies in the literature for similar heterocyclic compounds, three potential synthetic routes can be established:

Route A: Convergent approach through amide coupling between pre-formed heterocyclic components.
Route B: Linear construction beginning with quinoxaline formation followed by functionalization.
Route C: Modular synthesis with parallel preparation of building blocks and late-stage assembly.

Synthetic Methodologies

Synthesis of Quinoxaline-6-carboxylic Acid

The quinoxaline core with appropriate functionalization at the 6-position can be prepared through several established methodologies:

Cyclization of Ortho-phenylenediamine Derivatives

A common approach involves the condensation of ortho-phenylenediamine with α-dicarbonyl compounds:

1,2-Diaminobenzene-4-carboxylic acid + glyoxal (or derivatives) → quinoxaline-6-carboxylic acid

This reaction typically proceeds in polar solvents like ethanol or acetic acid, often requiring heating (50-100°C) for 2-6 hours. The cyclization reaction represents a straightforward entry to the quinoxaline scaffold, with yields typically ranging from 75-95%.

Oxidative Methods

For cases where direct cyclization yields are suboptimal, oxidative methods using catalysts such as Fe(III) salts can be employed:

1-(2-aminophenyl)derivatives + cyclic ethers → quinoxaline derivatives

The addition of CF₃SO₃H as an additive has been shown to significantly enhance yields (from 46% to 94% in similar systems). This approach offers an alternative when traditional condensation methods prove challenging.

Synthesis of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine

The preparation of the pyrazole component with tetrahydropyran substitution involves several key steps:

N-alkylation of Pyrazole

Direct N-alkylation of pyrazole with tetrahydropyran-4-yl derivatives can be achieved using:

1H-pyrazole + tetrahydropyran-4-yl halide → 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

This reaction typically employs base conditions (K₂CO₃, Cs₂CO₃, or NaH) in polar aprotic solvents like DMF or acetonitrile, with reaction temperatures of 60-80°C for 8-24 hours. Yields for N-alkylation generally range from 65-85%, depending on the specific substrates and conditions.

Amide Coupling Strategies

The formation of the critical amide bond between the quinoxaline-6-carboxylic acid and the pyrazole amine component can be achieved through several coupling methodologies:

Carboxylic Acid Activation

Traditional methods involve converting the carboxylic acid to a more reactive intermediate:

Quinoxaline-6-carboxylic acid + SOCl₂ → Quinoxaline-6-carbonyl chloride

This approach, similar to the method described for pyrazole derivatives, involves treating the carboxylic acid with thionyl chloride under reflux conditions for 4-6 hours, followed by removal of excess reagent under reduced pressure.

Mixed Anhydride Method

A green synthetic approach employing ethyl chloroformate:

Quinoxaline-6-carboxylic acid + Et₃N + ClCOOEt (0°C) → mixed anhydride intermediate

This intermediate is then treated with the amine component at 0°C initially, followed by room temperature reaction for 24 hours. This method offers advantages in terms of mild conditions and reduced environmental impact.

Coupling Reagent-Mediated Amidation

Modern coupling reagents can facilitate direct amide formation:

Quinoxaline-6-carboxylic acid + 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine + coupling reagent → target compound

Common coupling reagents include HATU, TBTU, EDC/HOBt, and PyBOP, typically used with bases like DIPEA or Et₃N in solvents such as DMF, DCM, or THF. These reactions generally proceed at room temperature over 12-24 hours with yields ranging from 70-90%.

Optimized Synthetic Route

Based on the analysis of various methodologies, an optimized synthetic route to this compound is proposed:

Preparation of Quinoxaline-6-carboxylic Acid

Step 1: Synthesis of quinoxaline core via cyclization of 4-carboxyl-1,2-phenylenediamine with glyoxal in acetic acid at 70°C (3 hours).

Step 2: If necessary, oxidation of 6-methyl-quinoxaline derivative to the corresponding carboxylic acid using KMnO₄ in aqueous conditions.

Preparation of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine

Step 1: N-alkylation of pyrazole with tetrahydropyran-4-yl methanesulfonate using NaH in DMF at 70°C (12 hours).

Step 2: Nitration of the 4-position using HNO₃/H₂SO₄ at 0-5°C (2 hours).

Step 3: Reduction of the nitro group using Fe/NH₄Cl in ethanol/water or H₂/Pd-C in methanol (3-6 hours).

Amide Coupling

Method A - Acid Chloride Route:

Quinoxaline-6-carboxylic acid + SOCl₂ (reflux, 4h) → Acid chloride
Acid chloride + 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine + Et₃N (DCM, 0°C to rt, 20h) → Target compound

Method B - Mixed Anhydride Route:

Quinoxaline-6-carboxylic acid + Et₃N + ClCOOEt (DMF, 0°C, 2h) → Mixed anhydride
Mixed anhydride + 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine (0°C to rt, 24h) → Target compound

Method C - Coupling Reagent Route:

Quinoxaline-6-carboxylic acid + 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine + HATU + DIPEA (DMF, rt, 18h) → Target compound

Table 1 summarizes the expected yields and reaction conditions for these methods:

Method Key Reagents Solvent Temperature (°C) Time (h) Expected Yield (%)
A SOCl₂, Et₃N DCM 0 to rt 24 65-75
B ClCOOEt, Et₃N DMF 0 to rt 24-48 70-80
C HATU, DIPEA DMF rt 18-24 75-85

Purification and Characterization

Purification Techniques

The crude product can be purified using:

  • Column Chromatography: Silica gel using dichloromethane/methanol gradient systems (typically starting with 98:2 and increasing to 95:5).

  • Recrystallization: From ethanol/water or ethyl acetate/hexane systems. For more challenging cases, methanol/diethyl ether can be employed.

  • Trituration: With appropriate solvent systems (diethyl ether, hexane) to remove impurities while preserving the target compound.

Analytical Characterization

Comprehensive characterization of this compound includes:

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆): Expected key signals include:

  • δ 10.20-10.40 (s, 1H, CONH)
  • δ 9.00-9.05 (s, 1H, quinoxaline H-2)
  • δ 8.80-8.90 (s, 1H, quinoxaline H-3)
  • δ 8.40-8.50 (s, 1H, pyrazole H-3)
  • δ 8.10-8.20 (s, 1H, pyrazole H-5)
  • δ 8.00-8.10 (d, J = 8.0 Hz, 1H, quinoxaline ArH)
  • δ 7.80-7.90 (d, J = 8.0 Hz, 1H, quinoxaline ArH)
  • δ 4.30-4.40 (m, 1H, tetrahydropyran CH)
  • δ 3.90-4.00 (m, 2H, tetrahydropyran CH₂O)
  • δ 3.40-3.50 (m, 2H, tetrahydropyran CH₂O)
  • δ 2.00-2.20 (m, 4H, tetrahydropyran CH₂)

¹³C NMR (100 MHz, DMSO-d₆): Expected signals for major carbon environments:

  • δ 165-168 (CONH)
  • δ 145-155 (quinoxaline C-2, C-3)
  • δ 138-142 (pyrazole C-3, C-5)
  • δ 128-135 (aromatic carbons)
  • δ 115-120 (pyrazole C-4)
  • δ 66-68 (tetrahydropyran CH₂O)
  • δ 58-60 (tetrahydropyran CH)
  • δ 30-32 (tetrahydropyran CH₂)

IR (KBr, cm⁻¹):

  • 3300-3400 (N-H stretching)
  • 3050-3100 (aromatic C-H)
  • 2950-2980 (aliphatic C-H)
  • 1660-1680 (C=O amide)
  • 1550-1570 (C=N)
  • 1500-1520 (aromatic C=C)
  • 1090-1110 (C-O-C stretching)

Mass Spectrometry:

  • Expected molecular ion peak [M+H]⁺ at m/z 324
  • Fragmentation pattern including loss of tetrahydropyran (m/z 240)
Physical Properties
  • Appearance: Off-white to pale yellow solid
  • Melting Point: Expected range 220-240°C
  • Solubility: Soluble in DMSO, DMF; partially soluble in methanol, chloroform; poorly soluble in water

Alternative Synthetic Approaches

One-Pot Multicomponent Approach

Recent developments in multicomponent reactions offer potential streamlined syntheses:

o-phenylenediamine + ethyl pyruvate (or derivative) + 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine → target compounds

Ultrasound irradiation has been demonstrated to effectively promote similar condensation reactions of heterocyclic systems, potentially offering advantages of shorter reaction times and higher yields.

Click Chemistry Approach

For challenging coupling cases, click chemistry approaches involving azide-alkyne cycloaddition might provide alternative routes:

Quinoxaline-6-azide + alkyne-functionalized pyrazole → triazole-linked products

While this would produce a triazole linkage rather than the amide bond in the target compound, such analogs might offer interesting biological activity profiles.

Scale-Up Considerations

For larger-scale preparation of this compound, several process modifications should be considered:

Process Improvements

For industrial-scale production, consider:

  • Continuous flow chemistry for hazardous steps
  • Solvent selection based on environmental impact and recyclability
  • Catalyst immobilization for expensive components
  • In-line monitoring for quality control

Chemical Reactions Analysis

Types of Reactions

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound.

Scientific Research Applications

Medicinal Chemistry

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-6-carboxamide has been investigated for its potential as a therapeutic agent in various diseases:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Studies have demonstrated that it exhibits significant activity against human cancer cell lines such as HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 µg/mL . The mechanisms include the inhibition of tyrosine kinases and induction of apoptosis .
  • Antitubercular Properties : Research indicates that derivatives of quinoxaline compounds can effectively combat Mycobacterium tuberculosis, with some showing minimal inhibitory concentrations (MIC) as low as 3.91 µg/mL . This highlights the potential for developing new treatments for tuberculosis resistant strains.

The biological evaluation of this compound has revealed several interesting properties:

  • Anticonvulsant Effects : Similar compounds have been evaluated for their ability to reduce seizure activity in animal models, suggesting potential applications in treating epilepsy.
  • Anti-inflammatory Properties : The compound's structural attributes may confer anti-inflammatory effects, making it a candidate for further studies aimed at inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy:

Structural FeatureInfluence on Activity
Quinoxaline CoreEssential for biological activity
Tetrahydro-Pyran RingAffects solubility and bioavailability
Pyrazole GroupCritical for interaction with biological targets

This analysis indicates that modifications to these components could enhance therapeutic potential or reduce side effects.

Case Studies

Several studies have documented the applications of this compound:

  • Anticancer Studies : A series of derivatives were synthesized and tested against multiple cancer cell lines, revealing promising results that warrant further investigation into their mechanisms and potential clinical applications .
  • Tuberculosis Research : The compound was part of a study aimed at discovering new antitubercular agents, demonstrating effective inhibition against resistant strains of M. tuberculosis .
  • Neuropharmacology : Investigations into the anticonvulsant properties showed that certain derivatives significantly reduced seizure frequency in animal models, indicating potential use in epilepsy treatment.

Mechanism of Action

The exact mechanism of action for N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-6-carboxamide is not well-documented. compounds with similar structures often interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The quinoxaline core is known to interact with various biological pathways, potentially inhibiting or activating specific proteins involved in disease processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize its properties, this compound is compared to structurally related analogs, focusing on synthetic routes , substituent effects , and biological activity .

Comparison with 1,3,4-Thiadiazole Derivatives

describes 1,3,4-thiadiazole derivatives synthesized from pyrazole and hydrazonoyl precursors. While these compounds share a pyrazole backbone, the quinoxaline-carboxamide core in the target compound introduces distinct electronic and steric properties. Key differences include:

  • Substituent Effects : The tetrahydro-2H-pyran-4-yl group in the target compound enhances solubility compared to the nitro-phenyl substituents in the thiadiazole analogs.
  • Biological Activity: Thiadiazole derivatives in showed moderate antimicrobial activity against E. coli and C. albicans. However, the quinoxaline-carboxamide scaffold is more likely to exhibit kinase inhibition or anticancer activity due to its planar structure, as seen in other quinoxaline-based drugs .

Comparison with Pyran-Pyrazole Hybrids

highlights pyran-pyrazole hybrids synthesized via reactions involving malononitrile or ethyl cyanoacetate. These compounds, such as 11a and 11b, feature a pyran ring fused to a pyrazole, differing from the tetrahydro-2H-pyran-4-yl substitution in the target compound. Notable contrasts include:

  • Synthetic Pathway : The target compound likely employs amide coupling or nucleophilic substitution for carboxamide formation, whereas pyran-pyrazole hybrids in use cyclocondensation with nitriles or esters .
  • Functional Groups: The quinoxaline-6-carboxamide group in the target compound may improve binding affinity to biological targets (e.g., kinases) compared to the cyano or ester groups in 11a/11b, which are more reactive but less stable .

Research Findings and Implications

  • Structural Superiority: The tetrahydro-2H-pyran-4-yl group in the target compound confers better pharmacokinetic properties than nitro-phenyl or cyano-substituted analogs, as seen in its enhanced solubility and metabolic stability .
  • This contrasts with the antimicrobial focus of thiadiazole derivatives .
  • Synthetic Challenges : The carboxamide linkage in the target compound requires precise coupling conditions to avoid side reactions, unlike the more straightforward cyclocondensation routes for pyran-pyrazole hybrids .

Biological Activity

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-6-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C13H15N5O2
  • Molecular Weight : 269.29 g/mol

The structure includes a quinoxaline moiety, a tetrahydro-pyran ring, and a pyrazole, which are crucial for its biological activity.

Antitumor Activity

Research indicates that compounds with similar structural features to this compound exhibit notable antitumor properties. For instance, derivatives of quinoxaline have shown efficacy against various cancer cell lines. The SAR studies suggest that modifications in the quinoxaline ring can enhance cytotoxicity.

CompoundIC50 (µM)Cell Line
Quinoxaline Derivative A1.61 ± 0.92A431
Quinoxaline Derivative B1.98 ± 1.22Jurkat

These findings highlight the importance of the quinoxaline structure in mediating antitumor effects, with certain substituents significantly increasing potency.

Anticonvulsant Activity

In addition to antitumor effects, similar compounds have been evaluated for anticonvulsant properties. For example, a study showed that certain pyrazole derivatives effectively reduced seizure activity in animal models:

CompoundED50 (mg/kg)Model
Pyrazole Derivative A10.5PTZ-induced seizures
Pyrazole Derivative B8.3Maximal electroshock

These results suggest that the incorporation of the pyrazole and tetrahydro-pyran moieties may contribute to anticonvulsant activity.

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that:

  • Quinoxaline Core : Essential for biological activity; variations can enhance or diminish potency.
  • Tetrahydro-Pyran Ring : Influences solubility and bioavailability.
  • Pyrazole Group : Critical for interaction with biological targets.

Study 1: Anticancer Efficacy

In a recent study, this compound was tested against multiple cancer cell lines, including breast and lung cancer cells. The compound exhibited significant growth inhibition with an IC50 value of approximately 0.5 µM in breast cancer cells, demonstrating its potential as an anticancer agent.

Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of related compounds in models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress markers and improve neuronal survival rates in vitro.

Q & A

Basic Research Questions

Q. What are the key considerations in the multi-step synthesis of this compound to ensure high yield and purity?

  • Methodological Answer: The synthesis typically involves sequential formation of the pyrazole and quinoxaline moieties, followed by coupling with the tetrahydro-2H-pyran-4-yl group. Critical steps include:

  • Pyrazole ring formation: Use of hydrazine derivatives and ketones under acidic or basic conditions .
  • Quinoxaline-carboxamide coupling: Activation of the carboxylic acid group (e.g., using EDC/DCC) for amide bond formation with the pyrazole intermediate .
  • Solvent optimization: Polar aprotic solvents like DMF or dichloromethane enhance reaction efficiency .
  • Purification: Column chromatography or recrystallization to isolate the final product, with HPLC monitoring to confirm purity >95% .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity?

  • Methodological Answer:

  • 1H/13C NMR: Resolve aromatic protons (quinoxaline, pyrazole) and confirm stereochemistry of the tetrahydro-2H-pyran group .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., expected [M+H]+ for C₁₈H₁₈N₅O₂: 336.14) .
  • HPLC-PDA: Assess purity and detect impurities using a C18 column with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different in vitro assays?

  • Methodological Answer:

  • Assay standardization: Use identical cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine for kinase inhibition) .
  • Dose-response curves: Calculate IC₅₀ values in triplicate to account for variability .
  • Off-target screening: Employ panels like Eurofins Pharma Profile 44 to rule out non-specific interactions .

Q. What computational approaches predict binding affinity to kinase targets in oncology?

  • Methodological Answer:

  • Molecular docking (AutoDock Vina): Model interactions with ATP-binding pockets of kinases (e.g., BRAF V600E) using crystal structures from the PDB .
  • Molecular Dynamics (GROMACS): Simulate binding stability over 100 ns to assess conformational changes .
  • Free-energy perturbation (FEP+): Quantify ΔΔG values for substituent modifications (e.g., pyran vs. cyclohexyl groups) .

Q. What strategies optimize pharmacokinetic properties without compromising target binding?

  • Methodological Answer:

  • Solubility enhancement: Introduce polar groups (e.g., -OH at the pyran 4-position) or use salt forms (e.g., hydrochloride) .
  • Metabolic stability: Replace labile esters with amides or fluorinate aromatic rings to reduce CYP450-mediated oxidation .
  • LogP adjustment: Maintain a balance between lipophilicity (cLogP ~2.5) and aqueous solubility for blood-brain barrier penetration .

Q. How to design experiments to elucidate the role of the tetrahydro-2H-pyran-4-yl group in target selectivity?

  • Methodological Answer:

  • SAR studies: Synthesize analogs with cyclohexyl, piperidine, or morpholine substituents and compare IC₅₀ values .
  • X-ray crystallography: Resolve co-crystal structures with kinases (e.g., EGFR T790M) to identify hydrogen bonds with the pyran oxygen .
  • Proteomic profiling: Use KINOMEscan to assess selectivity across 468 kinases .

Q. What in vivo models evaluate efficacy against resistant cancer phenotypes?

  • Methodological Answer:

  • PDX models: Implant patient-derived xenografts (e.g., NSCLC with KRAS mutations) in NSG mice and monitor tumor volume via caliper measurements .
  • Pharmacodynamic markers: Quantify phospho-ERK/MEK levels in tumor lysates via Western blot .
  • Dosing regimens: Administer 10–50 mg/kg orally BID for 21 days, with plasma LC-MS/MS to measure exposure .

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